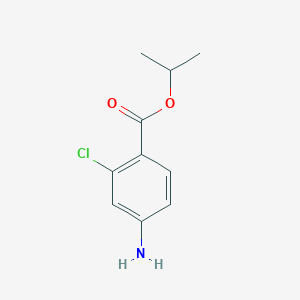

Propan-2-yl 4-amino-2-chlorobenzoate

Description

Propan-2-yl 4-amino-2-chlorobenzoate (CAS 59265-81-5) is an organic ester derivative of benzoic acid, featuring a 4-amino and 2-chloro substitution on the aromatic ring. Its molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol . The compound contains one hydrogen-bond (H-bond) donor (the amino group) and three H-bond acceptors (two ester oxygen atoms and the amino group). Key synonyms include isopropyl 4-amino-2-chloro-benzoate and ZINC41580736. Its InChIKey (BMIVTCLLDDCNOU-UHFFFAOYSA-N) provides a unique identifier for structural verification .

Properties

IUPAC Name |

propan-2-yl 4-amino-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-6(2)14-10(13)8-4-3-7(12)5-9(8)11/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIVTCLLDDCNOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Propan-2-yl 4-amino-2-chlorobenzoate, also known as isopropyl 4-amino-2-chlorobenzoate, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of 4-amino-2-chlorobenzoic acid. The presence of the amino group and the chlorine substituent on the aromatic ring contributes to its biological activity. The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Its mechanism may involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, thereby affecting cellular processes.

- Receptor Interaction : It could bind to receptors that modulate physiological responses, influencing processes such as inflammation and cell signaling.

- Gene Expression Modulation : Similar compounds have been shown to induce the expression of defense-related genes in plants, suggesting a potential role in immune response modulation.

Biological Activities

Research indicates several potential biological activities for this compound:

- Antimicrobial Activity : Studies have shown that derivatives of chlorobenzoic acids exhibit antimicrobial properties, which may extend to this compound.

| Activity Type | Evidence Source |

|---|---|

| Antimicrobial | Investigated in various studies on similar compounds |

| Anticancer | Potential anticancer properties suggested in preliminary studies |

- Plant Immune Response : Related compounds have been identified as immune potentiators in plants, enhancing resistance against pathogens such as Hyaloperonospora parasitica in Arabidopsis .

Case Studies and Research Findings

-

Plant Defense Mechanisms : A study demonstrated that compounds similar to this compound can activate defense-related genes in plants, leading to increased resistance against bacterial infections. This suggests that the compound could be further explored for agricultural applications.

- Key Findings :

- Induction of At2g41090 gene expression.

- Promotion of cell death in pathogen-infected plants.

- Key Findings :

- Antimicrobial Properties : Research on related chlorobenzoic acid derivatives has shown significant antimicrobial activity against various pathogens, indicating a potential application for this compound in treating infections.

- Toxicity and Safety Profiles : Initial assessments suggest that while the compound exhibits biological activity, further studies are necessary to evaluate its safety and toxicity profiles comprehensively.

Scientific Research Applications

Organic Synthesis

Propan-2-yl 4-amino-2-chlorobenzoate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions makes it valuable in creating complex molecules.

Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Hydrolysis | The ester bond can be hydrolyzed to yield 4-amino-2-chlorobenzoic acid and isopropanol. |

| Reduction | Can be reduced to form the corresponding alcohol. |

| Nucleophilic Substitution | The chlorine atom can undergo substitution with nucleophiles, leading to diverse products. |

Pharmaceutical Research

In pharmaceutical research, this compound is investigated for its potential therapeutic properties. Its structural characteristics suggest possible applications in drug development, particularly as a reference standard in analytical studies.

Potential Therapeutic Applications

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Research suggests that derivatives of chlorobenzoates can modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases.

Material Science

The compound's unique properties also lend themselves to material science applications. It can be used in developing specialized materials with distinct characteristics, such as enhanced solubility or reactivity.

Applications in Material Science

| Application Area | Description |

|---|---|

| Polymer Chemistry | Used as a monomer or additive to enhance polymer properties. |

| Coatings | Potential use in coatings that require specific chemical resistance or stability. |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) value that suggests promising potential for further development into an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of similar chlorobenzoate derivatives, suggesting that this compound could inhibit pro-inflammatory cytokines in vitro. This opens avenues for its use in therapeutic formulations aimed at treating chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Propan-2-yl 4-amino-2-chlorobenzoate belongs to a class of substituted benzoate esters. Below is a detailed comparison with structurally related compounds, emphasizing molecular properties and substituent effects.

Table 1: Structural and Molecular Comparison

| Compound Name (IUPAC) | CAS Number | Molecular Formula | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | Key Substituents |

|---|---|---|---|---|---|---|

| This compound | 59265-81-5 | C₁₀H₁₂ClNO₂ | 213.66 | 1 | 3 | -NH₂ (para), -Cl (ortho) |

| Propan-2-yl 4-(2-chloropropanamido)benzoate | 1050883-91-4 | C₁₃H₁₆ClNO₃ | 269.72 | 1 | 4 | -NHCOCH₂Cl (para), -Cl (side chain) |

| Propan-2-yl 4-amino-2-sulfamoylbenzoate | 320-90-1 | Not explicitly provided | - | 2* | 5* | -NH₂ (para), -SO₂NH₂ (ortho) |

Note: H-bond donors/acceptors for the sulfamoyl derivative are inferred from functional groups. Sources:

Key Differences and Implications

Substituent Effects on Reactivity and Polarity this compound: The electron-donating amino (-NH₂) and electron-withdrawing chloro (-Cl) groups create a polarized aromatic ring. This may enhance electrophilic substitution reactivity at specific positions, such as the meta position relative to the amino group . Propan-2-yl 4-(2-chloropropanamido)benzoate: The chloropropanamide side chain introduces additional steric bulk and lipophilicity (higher molecular weight: 269.72 vs. 213.66 g/mol). The amide group increases H-bond acceptor capacity (4 vs. This compound may exhibit enhanced solubility in aqueous media compared to the chloro analog, making it suitable for biomedical applications .

For instance, the amino group in this compound likely creates regions of high electron density, influencing interactions with biological targets . Tools like Multiwfn enable detailed analysis of electron localization functions (ELF) and charge distribution, which are critical for understanding reactivity differences among these compounds .

Potential Applications this compound: The chloro and amino groups are common in agrochemicals (e.g., herbicides) and pharmaceuticals (e.g., protease inhibitors). Its moderate polarity balances lipophilicity and solubility. Propan-2-yl 4-(2-chloropropanamido)benzoate: The extended side chain may favor membrane permeability, suggesting utility in drug delivery systems.

Research Findings and Methodological Considerations

- Computational modeling (e.g., DFT) could optimize reaction conditions by predicting intermediate stability .

- Analytical Techniques : Crystallographic tools like SHELX and spectroscopic methods (GC/MS-MS, as in ) are essential for structural confirmation. For example, GC/MS-MS could identify degradation products or impurities in synthesized batches .

- Biological Activity: The amino and chloro groups may confer antibacterial or antifungal properties, though experimental validation is required. Comparative studies with parabens (e.g., Propyl 4-Hydroxybenzoate, ) could reveal preservative efficacy differences .

Preparation Methods

Esterification via Acid Chloride Intermediate

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Acid Chloride Formation | 4-amino-2-chlorobenzoic acid + thionyl chloride (SOCl2), reflux, 1-2 hours | Converts the carboxylic acid to a more reactive acid chloride intermediate |

| 2. Esterification | Acid chloride + isopropanol, presence of base (e.g., pyridine), 0-25°C to room temp, 1-3 hours | Nucleophilic attack by isopropanol forms the ester bond |

| 3. Work-up & Purification | Aqueous quench, extraction with organic solvents, drying, recrystallization from ethanol or column chromatography | Removes impurities and isolates pure this compound |

This method is favored for its relatively straightforward reaction conditions and high yields. The use of a base such as pyridine neutralizes the HCl generated during the reaction, preventing side reactions.

Direct Esterification of 4-amino-2-chlorobenzoic Acid

An alternative method involves direct esterification of the acid with isopropanol using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Esterification | 4-amino-2-chlorobenzoic acid + isopropanol + catalytic H2SO4, reflux, 4-8 hours | Fischer esterification forms the ester directly |

| 2. Removal of Water | Use of Dean-Stark apparatus to continuously remove water | Drives equilibrium towards ester formation |

| 3. Purification | Neutralization, extraction, recrystallization | Isolates pure ester |

This method requires longer reaction times and careful control of water removal to improve yield.

Reaction Conditions Optimization

Key parameters influencing the synthesis efficiency and purity include:

- Temperature: Maintaining 0–25°C during acid chloride esterification prevents decomposition of amino groups; reflux temperatures (60–80°C) are typical for direct esterification.

- Catalysts: Sulfuric acid or p-toluenesulfonic acid for direct esterification; pyridine or triethylamine as base scavengers in acid chloride method.

- Solvent: Anhydrous solvents such as dichloromethane or chloroform are used for acid chloride reactions; isopropanol acts as both reagent and solvent in direct esterification.

- Water Removal: Dean-Stark apparatus or molecular sieves improve yields by shifting equilibrium.

- Purification: Recrystallization from ethanol/water mixtures and silica gel chromatography (eluent: hexane/ethyl acetate) enhance purity.

Research Findings and Data Summary

| Preparation Method | Yield (%) | Purity (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Acid chloride route | 85–95 | >98 | 1–3 hours | High yield, mild conditions | Requires handling of corrosive reagents |

| Direct esterification | 60–75 | 90–95 | 4–8 hours | Simpler reagents, no acid chloride needed | Longer reaction, equilibrium limitations |

| Continuous flow esterification (industrial) | 90–98 | >99 | Minutes to hours | Scalable, efficient, high purity | Requires specialized equipment |

Industrial processes often adopt continuous flow reactors with optimized catalyst systems to maximize throughput and purity.

Additional Synthetic Considerations

- Protection of Amino Group: In some cases, the amino group at the 4-position may require protection (e.g., as an acetamide) during esterification to prevent side reactions, followed by deprotection.

- Substituent Effects: The presence of the chlorine atom at the 2-position influences reactivity and may require careful control of reaction conditions to avoid undesired substitution or degradation.

- Characterization: Confirmation of product identity and purity is achieved by NMR (¹H and ¹³C), IR spectroscopy (ester C=O stretch ~1720 cm⁻¹), mass spectrometry (molecular ion peak at m/z 213.66), and elemental analysis.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Purification Techniques |

|---|---|---|---|---|---|

| Acid Chloride Esterification | 4-amino-2-chlorobenzoic acid | Thionyl chloride, isopropanol, pyridine | Reflux SOCl2; 0–25°C esterification | 85–95% | Recrystallization, chromatography |

| Direct Fischer Esterification | 4-amino-2-chlorobenzoic acid | Isopropanol, H2SO4 catalyst | Reflux 4-8 h, Dean-Stark | 60–75% | Recrystallization |

| Continuous Flow Industrial | 4-amino-2-chlorobenzoic acid | Catalysts, isopropanol | Optimized flow conditions | 90–98% | Advanced chromatographic methods |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.